molecular formula C7H7ClN2 B1434796 4-chloro-5-cyclopropylpyrimidine CAS No. 1304723-68-9

4-chloro-5-cyclopropylpyrimidine

Cat. No.: B1434796
CAS No.: 1304723-68-9
M. Wt: 154.6 g/mol
InChI Key: GLBZUWDRUAFBRY-UHFFFAOYSA-N
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Description

4-Chloro-5-cyclopropylpyrimidine is a heterocyclic organic compound with the molecular formula C7H7ClN2. It is a derivative of pyrimidine, featuring a cyclopropyl group attached to the fifth carbon atom and a chlorine atom attached to the fourth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-cyclopropylpyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloropyrimidine with cyclopropylamine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-cyclopropylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Chloro-5-cyclopropylpyrimidine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-chloro-5-cyclopropylpyrimidine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but studies have shown that pyrimidine derivatives can inhibit the activity of certain enzymes and modulate signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-5-cyclopropylpyrimidine is unique due to the presence of both a chlorine atom and a cyclopropyl group. This combination imparts distinct steric and electronic properties, making it a valuable intermediate in the synthesis of various complex molecules. Its unique structure also contributes to its potential biological activities and applications in different fields of research .

Properties

IUPAC Name

4-chloro-5-cyclopropylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2/c8-7-6(5-1-2-5)3-9-4-10-7/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBZUWDRUAFBRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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